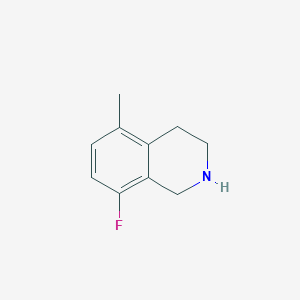

8-Fluoro-5-methyl-1,2,3,4-tetrahydroisoquinoline

CAS No.: 1697990-58-1

Cat. No.: VC5255810

Molecular Formula: C10H12FN

Molecular Weight: 165.211

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1697990-58-1 |

|---|---|

| Molecular Formula | C10H12FN |

| Molecular Weight | 165.211 |

| IUPAC Name | 8-fluoro-5-methyl-1,2,3,4-tetrahydroisoquinoline |

| Standard InChI | InChI=1S/C10H12FN/c1-7-2-3-10(11)9-6-12-5-4-8(7)9/h2-3,12H,4-6H2,1H3 |

| Standard InChI Key | OWMOECWLUAEXIM-UHFFFAOYSA-N |

| SMILES | CC1=C2CCNCC2=C(C=C1)F |

Introduction

Synthetic Strategies for 8-Fluoro-5-methyl-1,2,3,4-tetrahydroisoquinoline

Directed ortho-Lithiation and Cyclization

A widely used method for synthesizing 8-fluorinated isoquinolines involves directed ortho-lithiation of aryl ethylamine derivatives. For instance, Schlosser and coworkers demonstrated that lithiation of 2-(3-fluorophenyl)ethylamine pivaloylamide at −78°C in THF, followed by formylation and acid-catalyzed cyclization, yields 8-fluoro-3,4-dihydroisoquinoline . To introduce a methyl group at position 5, the starting aryl ethylamine would require a pre-existing methyl substituent at the meta position relative to the ethylamine side chain.

Proposed Route:

-

Starting Material: 2-(3-Fluoro-5-methylphenyl)ethylamine.

-

Acylation: Protection of the amine with pivaloyl chloride.

-

Lithiation: Directed ortho-metalation using a strong base (e.g., LDA) at low temperatures.

-

Formylation: Quenching with DMF to install an aldehyde group.

-

Cyclization: Acid-mediated cyclization to form 8-fluoro-5-methyl-3,4-dihydroisoquinoline.

-

Reduction: Sodium borohydride reduction of the C=N bond to yield the tetrahydroisoquinoline .

Nucleophilic Aromatic Substitution

Physicochemical and Spectroscopic Properties

While experimental data for 8-fluoro-5-methyl-1,2,3,4-tetrahydroisoquinoline are absent, analogous compounds provide benchmarks:

Key Predictions:

-

The methyl group at C5 would deshield adjacent protons, causing upfield shifts in ¹H NMR.

Functionalization and Derivative Synthesis

Alkylation and Reduction

Methylation of the tetrahydroisoquinoline nitrogen (e.g., using methyl iodide) generates N-alkylated derivatives, which can influence lipophilicity and bioavailability . For example, 8-fluoro-2-methyl-THIQ (32) was synthesized via quaternization followed by borohydride reduction . Similar strategies could yield N-substituted 5-methyl analogs.

Asymmetric Hydrogenation

Chiral THIQs are accessible via asymmetric hydrogenation of fluorinated isoquinolinium salts. The Zhou group demonstrated that 4-fluoroisoquinolinium salts undergo hydrogenation with up to 99% ee using Ir catalysts . Applying this method to 8-fluoro-5-methylisoquinolinium salts could yield enantiopure THIQs.

Research Gaps and Future Directions

-

Synthetic Challenges: No reported synthesis of 8-fluoro-5-methyl-THIQ; routes via Pomeranz-Fritsch cyclization or cross-coupling need validation.

-

Biological Screening: In vitro assays against neurotransmitter transporters or ion channels are warranted.

-

Computational Studies: DFT calculations to predict binding modes in biological targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume